Parishin E
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Overview
Description
Mechanism of Action
Target of Action
Parishin E, a derivative of the traditional Chinese medicinal plant Gastrodia elata, primarily targets oxidative stress pathways. It is known to interact with enzymes involved in antioxidant defense, such as superoxide dismutase (SOD) and catalase . These enzymes play crucial roles in mitigating oxidative damage within cells.
Mode of Action
this compound enhances the activity of antioxidant enzymes, leading to a reduction in reactive oxygen species (ROS) levels. By binding to these enzymes, this compound stabilizes their active forms, thereby increasing their efficiency in neutralizing free radicals . This interaction helps in maintaining cellular redox balance and protecting cells from oxidative stress-induced damage.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress response pathway. By boosting the activity of SOD and catalase, this compound reduces the accumulation of ROS, which can otherwise lead to cellular damage and apoptosis. This reduction in ROS levels also influences downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .
Pharmacokinetics
this compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted via the kidneys . The bioavailability of this compound is influenced by its stability in the gastrointestinal environment and its ability to cross cellular membranes.
Result of Action
At the molecular level, this compound’s action results in decreased oxidative stress and enhanced cellular defense mechanisms. This leads to improved cell survival and function, particularly in tissues prone to oxidative damage, such as the brain and liver . At the cellular level, this compound helps in maintaining mitochondrial integrity and function, thereby supporting overall cellular energy metabolism and reducing the risk of apoptosis.
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors, including pH and temperature. Studies have shown that this compound is more stable in slightly acidic environments, which helps in maintaining its bioactivity during gastrointestinal transit . Additionally, the presence of other antioxidants in the diet can synergistically enhance the effects of this compound, providing a more robust defense against oxidative stress.
: Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata : pH as a Key Factor for the Quality Assurance of the Preparation of Gastrodiae Rhizoma Formula Granules
Preparation Methods
Synthetic Routes and Reaction Conditions: Parishin E can be extracted from Gastrodia elata using a simplified ultra-performance liquid chromatography tandem with mass spectrometry (LC-MS/MS) approach . The extraction involves using acetonitrile and 0.05% formic acid as the mobile phase, followed by detection using negative electrospray ionization in multiple reaction monitoring mode .
Industrial Production Methods: The industrial production of this compound involves optimizing the extraction parameters using response surface methodology with a Box-Behnken design . This method ensures the accurate control of the contents of this compound and other related compounds in the extracts .
Chemical Reactions Analysis
Types of Reactions: Parishin E undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The common reagents used in these reactions include formic acid, acetonitrile, and other solvents . The conditions often involve specific pH levels to prevent the transformation of this compound into other compounds .
Major Products Formed: The major products formed from the reactions of this compound include gastrodin, 4-hydroxybenzyl alcohol, and citric acid .
Scientific Research Applications
Parishin E has several scientific research applications, including:
Comparison with Similar Compounds
- Parishin A
- Parishin B
- Parishin C
- Gastrodin
Comparison: Parishin E is unique due to its specific structure and the number of gastrodin moieties it contains . While Parishin A has three gastrodin moieties, this compound has fewer, making it distinct in its chemical composition and biological activities .
This compound stands out for its potential antioxidant properties and its role in extending the lifespan of yeast, which is not as prominently observed in other similar compounds .
Properties
IUPAC Name |
2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUTKHLNZBMEG-HUNOYVTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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